(6S)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Overview
Description
(S)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a benzene ring. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The presence of the thiazole ring makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiazole derivatives, including (S)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, involves the Hantzsch condensation. This method typically uses α-halo ketones and thiourea as precursors . The reaction conditions often include the use of a non-toxic solvent and a recyclable nanocatalyst, which makes the process environmentally friendly .
Industrial Production Methods
In industrial settings, the synthesis of thiazole derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as non-toxic solvents and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
(S)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of (S)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects . Additionally, its anti-inflammatory properties are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
(S)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H12N2S |
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Molecular Weight |
168.26 g/mol |
IUPAC Name |
(6S)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10)/t5-/m0/s1 |
InChI Key |
PWQFLEIGKAIACN-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C1)SC(=N2)N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
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